molecular formula C6H13Cl2N3O B3220512 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride CAS No. 1197228-24-2

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride

Cat. No.: B3220512
CAS No.: 1197228-24-2
M. Wt: 214.09
InChI Key: BMHKMIZAGKTFLS-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

One source suggests it might be involved in the pathway of histidine metabolism . The downstream effects of this involvement are yet to be determined.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can participate in reduction reactions under specific conditions.

    Substitution: The amino group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(1H-imidazol-2-yl)ethanol: Lacks the methyl group on the imidazole ring.

    1-Methylimidazole: Contains the imidazole ring but lacks the amino and hydroxyl groups.

    2-Amino-1-(1-methyl-1H-imidazol-2-yl)propanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential applications. The methyl group on the imidazole ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-amino-1-(1-methylimidazol-2-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c1-9-3-2-8-6(9)5(10)4-7;;/h2-3,5,10H,4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHKMIZAGKTFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197228-24-2
Record name 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride
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2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride
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2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride
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2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride
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2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride
Reactant of Route 6
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride

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